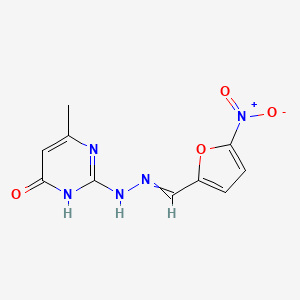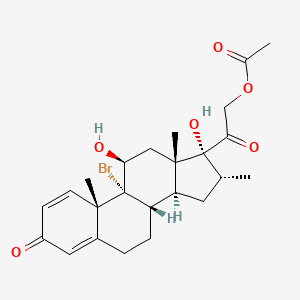
9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate is a synthetic corticosteroid compound. It is structurally related to other corticosteroids and is used as an intermediate in the synthesis of various steroidal medications. The compound has a molecular formula of C24H31BrO6 and a molecular weight of 495.41 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate involves multiple steps:
Starting Material: The synthesis begins with 16α,17α-epoxyprogesterone.
Reduction: The 11-keto group is reduced.
Acetylation: The 21-hydroxy group is acetylated.
Bromination: The 9α-position is brominated using bromine or a brominating agent.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reduction: Using industrial-grade reducing agents.
Acetylation: Employing acetic anhydride or acetyl chloride.
Bromination: Using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation at various positions, particularly at the 11β-hydroxy group.
Reduction: Reduction reactions can target the 3-keto group.
Substitution: Halogen substitution reactions can occur at the 9α-bromo position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as thiols or amines.
Major Products
Oxidation: Formation of 11-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of 9-substituted derivatives.
Aplicaciones Científicas De Investigación
9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of other corticosteroids.
Biology: Studying the effects of corticosteroids on cellular processes.
Medicine: Development of anti-inflammatory and immunosuppressive drugs.
Industry: Production of steroidal medications.
Mecanismo De Acción
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it influences the transcription of specific genes. The molecular targets include various inflammatory cytokines and enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
Betamethasone: 9-Fluoro-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione.
Dexamethasone: 9-Fluoro-16-methyl-11,17,21-trihydroxy-pregna-1,4-diene-3,20-dione
Uniqueness
Bromination: The presence of a bromine atom at the 9α-position distinguishes it from other corticosteroids like betamethasone and dexamethasone, which have a fluorine atom instead.
Applications: Its unique structure makes it a valuable intermediate in the synthesis of specific corticosteroids.
Propiedades
Fórmula molecular |
C24H31BrO6 |
|---|---|
Peso molecular |
495.4 g/mol |
Nombre IUPAC |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H31BrO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1 |
Clave InChI |
PLVGDQKUTWULDB-RPRRAYFGSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Br)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



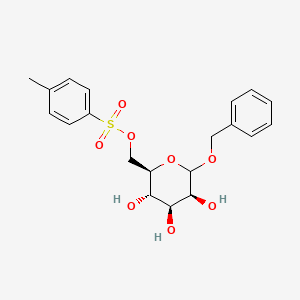
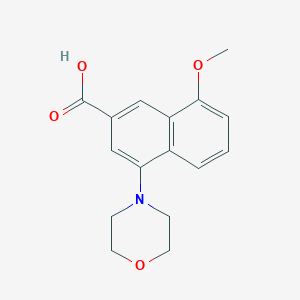
![[(2R,3S,4R,5S)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl] benzoate](/img/structure/B13841160.png)
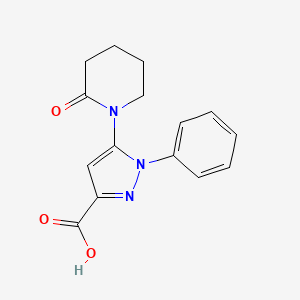

![(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid](/img/structure/B13841186.png)
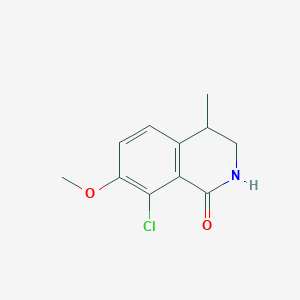
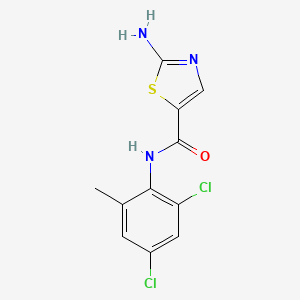
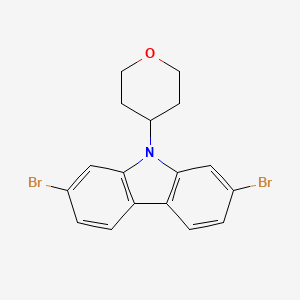
![Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13841200.png)
![[(7S,8S,10S)-7-[[1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B13841208.png)

